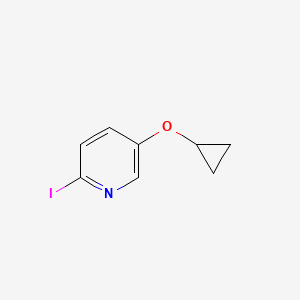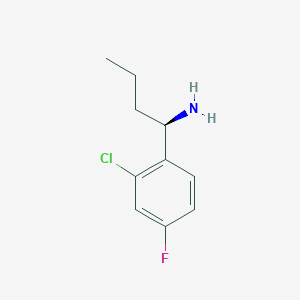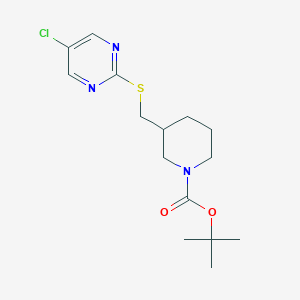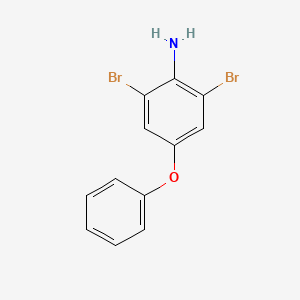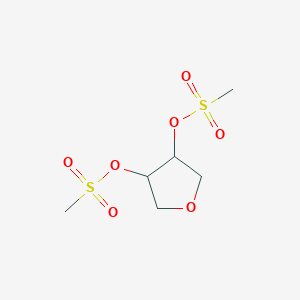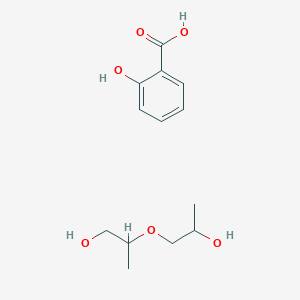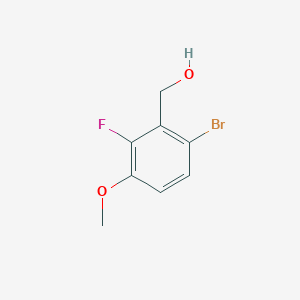![molecular formula C17H21NO3 B13970384 2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine CAS No. 21882-90-6](/img/structure/B13970384.png)
2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the phenyl ring using benzyl chloride to form the benzyloxy derivativeThe final step involves the formation of the ethanamine chain, which can be achieved through reductive amination of the corresponding aldehyde or ketone precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the methoxy groups can lead to the formation of thiol or amine derivatives .
Aplicaciones Científicas De Investigación
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine chain can further modulate the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methoxy-4-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a benzyloxy group.
2-(3,4-dimethoxyphenyl)ethanamine: Lacks the benzyloxy group, making it less bulky.
2-(3-benzyloxyphenyl)ethanamine: Lacks the methoxy groups, which can affect its reactivity and interactions.
Uniqueness
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .
Propiedades
Número CAS |
21882-90-6 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxy-3-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(10-11-18)16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-9H,10-12,18H2,1-2H3 |
Clave InChI |
DEOXVLJATAICDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CCN)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



